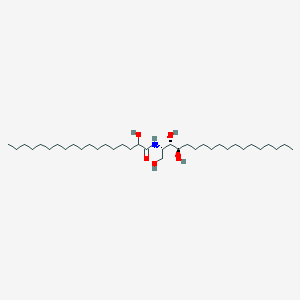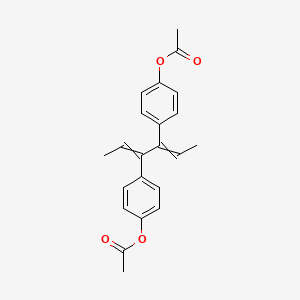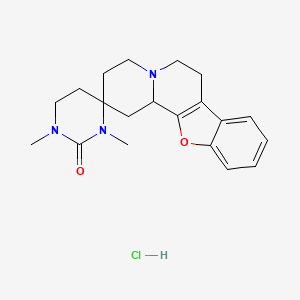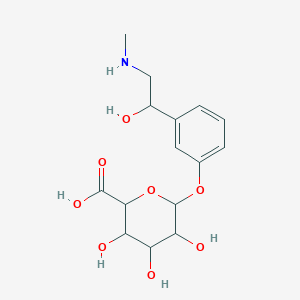
7-Hydroxy pestalotin
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-Hydroxy pestalotin is a secondary metabolite derived from the fungal genus Pestalotiopsis. This compound is known for its unique structural features and potential bioactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 7-Hydroxy pestalotin typically involves the use of specific fungal strains of the Pestalotiopsis genus. The compound can be isolated from the culture broth of these fungi through a series of extraction and purification steps. The exact synthetic routes and reaction conditions can vary depending on the specific strain and the desired yield. Common methods include fermentation followed by solvent extraction and chromatographic purification .
Industrial Production Methods: Industrial production of this compound is still in its nascent stages. the potential for large-scale production exists, particularly through the optimization of fermentation processes and the use of bioreactors. Advances in biotechnology and metabolic engineering could further enhance the yield and efficiency of production .
Analyse Chemischer Reaktionen
Types of Reactions: 7-Hydroxy pestalotin undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of more oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: Substitution reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens and alkylating agents are employed under controlled conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield more hydroxylated or carboxylated derivatives, while reduction can produce simpler alcohols or alkanes .
Wissenschaftliche Forschungsanwendungen
7-Hydroxy pestalotin has a wide range of scientific research applications, including:
Chemistry: It serves as a model compound for studying fungal secondary metabolites and their biosynthesis.
Biology: The compound is used to investigate the ecological roles of endophytic fungi and their interactions with host plants.
Medicine: Preliminary studies suggest potential antimicrobial, antifungal, and anticancer activities, making it a candidate for drug development.
Industry: Its unique chemical properties make it useful in the development of biotechnological applications, such as enzyme production and bioremediation
Wirkmechanismus
The exact mechanism of action of 7-Hydroxy pestalotin is not fully understood. it is believed to exert its effects through interactions with specific molecular targets and pathways. For instance, its antimicrobial activity may involve the disruption of cell membranes or inhibition of key enzymes. Further research is needed to elucidate the precise molecular mechanisms and pathways involved .
Vergleich Mit ähnlichen Verbindungen
Pestalotiotone A and B: These compounds share structural similarities with 7-Hydroxy pestalotin and are also derived from the Pestalotiopsis genus.
Pestallic Acid A: Another compound with a unique core ring system, similar to this compound
Uniqueness: this compound stands out due to its specific hydroxylation pattern and the presence of a methoxy groupCompared to other similar compounds, this compound may offer unique advantages in terms of its bioactivity and ease of synthesis .
Eigenschaften
Molekularformel |
C11H18O5 |
|---|---|
Molekulargewicht |
230.26 g/mol |
IUPAC-Name |
(2S)-2-[(1S)-1,2-dihydroxypentyl]-4-methoxy-2,3-dihydropyran-6-one |
InChI |
InChI=1S/C11H18O5/c1-3-4-8(12)11(14)9-5-7(15-2)6-10(13)16-9/h6,8-9,11-12,14H,3-5H2,1-2H3/t8?,9-,11-/m0/s1 |
InChI-Schlüssel |
YLHOHANRUSKHKO-PCFYAGROSA-N |
Isomerische SMILES |
CCCC([C@@H]([C@@H]1CC(=CC(=O)O1)OC)O)O |
Kanonische SMILES |
CCCC(C(C1CC(=CC(=O)O1)OC)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


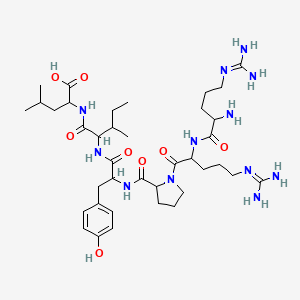
![N-[(E)-[(7aS)-4a,9-dihydroxy-3-prop-2-enyl-2,4,5,6,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-7-ylidene]amino]benzamide](/img/structure/B10795537.png)
![(Z)-7-[(1R,4S,5R,6S)-5-[(E,3R)-3-Hydroxyoct-1-enyl]-2-oxabicyclo[2.2.1]heptan-6-yl]hept-5-enoic acid](/img/structure/B10795543.png)

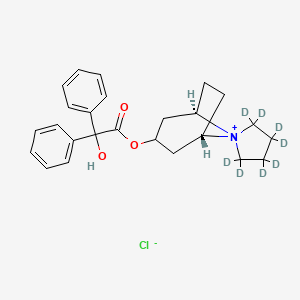
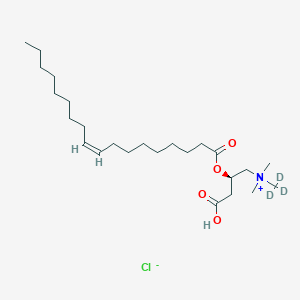
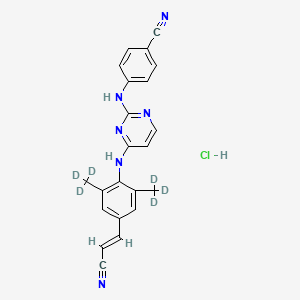
![N-[[(4aS,12bS)-4a,9-dihydroxy-3-prop-2-enyl-2,4,5,6,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-7-ylidene]amino]benzamide](/img/structure/B10795555.png)

